Sulfo-SIA Crosslinker

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-SIA Crosslinker, or N-Sulfosuccinimidyl iodoacetate, is a non-cleavable, heterobifunctional protein crosslinker. Sulfo-SIA is water soluble. Sulfo-SIA Crosslinking Reagent is among the shortest amine and sulfhydryl (thiol) reactive crosslinkers known with a spacer arm length of 1.5 Angstroms. This compound is useful in making antibody drug conjugates (ADCs).

Scientific Research Applications

Crosslinking of Sulfonated Aromatic Polymers

Crosslinking of sulfonated aromatic polymers (SAP) addresses challenges such as excessive swelling in water, poor mechanical strength, and low dimensional stability, particularly in highly sulfonated SAP. Covalent bonds including esterification, addition, Friedel–Crafts reactions, and formation of –SO2– bridges, and ionic bonds are utilized in crosslinking SAP to enhance their performance in applications like fuel cells (Hou, Vona, & Knauth, 2012).

Affinity Purification and Mass Spectrometry

Sulfo-SIA crosslinker is used in chemical crosslinking of proteins combined with mass spectrometric analysis. This approach aids in studying the structure and geometry of proteins and protein complexes. The use of biotinylated crosslinking reagent like sulfo-SBED allows for the enrichment of crosslinked species, providing clarity in mass spectrometric analysis by reducing the complexity of crosslinked peptide pairs, non-crosslinked peptides, and side reaction products (Hurst, Lankford, & Kennel, 2004).

Enhanced Protein Structure Characterization

Sulfo-SIA crosslinkers, particularly sulfo-SDA, are used in chemical cross-linking combined with mass spectrometry for protein structure characterization. This approach increases the density of cross-links and facilitates the structure modeling of individual proteins, improving the understanding of protein structures in their native biological contexts (Belsom et al., 2015).

Protein-Protein Interaction Studies

Sulfo-MBS (m-maleimidobenzoyl-N-hydroxysulfo-succinimide ester) is utilized in the chemical cross-linking of proteins to study protein-protein interactions. This method involves varying the time of cross-linking, pH of the reaction, and concentration of sulfo-MBS to determine optimal conditions, providing insights into the interaction dynamics of protein complexes (Nadeau & Carlson, 2007).

Mass Spectrometry-Based Structural Analysis

Sulfo-SIA crosslinkers are critical in mass spectrometry-based structural analysis of protein complexes. They help in mapping interfaces between interacting proteins and studying protein folding. Different crosslinkers target various amino acids, contributing valuable structural information and increasing the accuracy of computational models in protein structure predictions (Ding et al., 2016).

properties

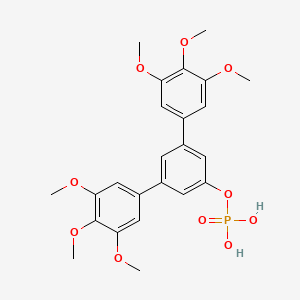

Molecular Formula |

C6H7INO7S |

|---|---|

Molecular Weight |

364.0865 |

IUPAC Name |

1-(2-iodoacetyl)oxy-2,5-dioxopyrrolidin-1-ium-1-sulfonic acid |

InChI |

InChI=1S/C6H6INO7S/c7-3-6(11)15-8(16(12,13)14)4(9)1-2-5(8)10/h1-3H2/p+1 |

InChI Key |

LBYKLOPOXRATHZ-UHFFFAOYSA-N |

SMILES |

C1CC(=O)[N+](C1=O)(OC(=O)CI)S(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Sulfo-SIA Crosslinker, Sulfo-SIA Cross linker, Sulfo-SIA Cross-linker |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)